Compound Description: BAY 59-7939 is a potent and selective, direct Factor Xa inhibitor with excellent in vivo antithrombotic activity. It is a small-molecule inhibitor with good oral bioavailability. [] BAY 59-7939 has been investigated for the prevention and treatment of thromboembolic diseases. [] Its X-ray crystal structure, complexed with human Factor Xa, revealed the binding mode and the requirements for high affinity to the target enzyme. []
Relevance: This compound shares the (5S)-2-oxo-1,3-oxazolidin-5-yl core with N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. The difference lies in the substituents on the oxazolidinone ring. While BAY 59-7939 features a chlorothiophene carboxamide, the target compound has a N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-acetamide group. Both compounds demonstrate the importance of the oxazolidinone scaffold in Factor Xa inhibitor development.
Compound Description: This compound is a key intermediate in the synthesis of BAY 59-7939. It reacts with 5-chlorothiophene-2-carbonyl chloride to yield BAY 59-7939. []
Relevance: This compound also shares the (5S)-2-oxo-1,3-oxazolidin-5-yl core with N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. It highlights the importance of the (5S)-5-(aminomethyl) substituent on the oxazolidinone ring, which allows for the attachment of various functional groups to modulate activity and properties.
Compound Description: CDPPB was the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype discovered. [] It exhibited an EC50 value of 77 ± 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 ± 430 nM in displacing [3H]methoxyPEPy binding. []
Relevance: Although CDPPB doesn't directly share the oxazolidinone core, it highlights the relevance of the 1,3-disubstituted pyrazol-5-yl moiety present in N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. Both compounds showcase the importance of substituted pyrazoles in medicinal chemistry, albeit targeting different biological pathways.
Compound Description: VU-1545 is a potent mGluR5 positive allosteric modulator resulting from structure-activity relationship studies on CDPPB analogues. [] It showed Ki = 156 ± 29 nM and EC50 = 9.6 ± 1.9 nM in binding and functional assays, respectively, indicating a significant improvement in potency compared to CDPPB. []
Relevance: Similar to CDPPB, VU-1545 highlights the versatility of the 1,3-disubstituted pyrazol-5-yl moiety, which is also present in N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. VU-1545 showcases how modifications on the phenyl rings can significantly impact the activity of pyrazole-containing compounds.
Compound Description: This compound demonstrated antipsychotic-like activity in animal studies without interacting with dopamine receptors. [] It appeared to be metabolized to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which displayed both activity and toxicity. []
Relevance: While the core structure differs, this compound provides further context for the importance of the 1,3-dimethyl-1H-pyrazol-5-yl scaffold present in N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. This research highlighted the potential of 1,3-dimethyl-1H-pyrazol-5-yl derivatives in developing new antipsychotic medications.
Compound Description: This compound is a metabolite of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide. It was active in behavioral animal tests but exhibited toxicity. []
Relevance: This compound further emphasizes the biological relevance of the 1,3-dimethyl-1H-pyrazol-5-yl moiety, also found in N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. This metabolite illustrates the potential for metabolic modifications to alter the activity and safety profile of pyrazole-based drugs.
Compound Description: This compound, a 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol derivative, reduced spontaneous locomotion in mice at doses that did not cause ataxia. [] Unlike known antipsychotics, it did not bind to D2 dopamine receptors in vitro. []
Relevance: Although lacking the oxazolidinone core, 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol highlights the importance of the 1,3-dimethyl-1H-pyrazol-5-yl scaffold shared with N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide. The research on this compound focused on exploring replacements for the amino and ketone groups found in earlier antipsychotic drug candidates.
Compound Description: This compound, another 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol derivative, showed promising antipsychotic activity by inhibiting conditioned avoidance responding in rats and monkeys without inducing dystonic movements. []
Relevance: This compound, like 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, provides further evidence of the potential of the 1,3-dimethyl-1H-pyrazol-5-yl scaffold, shared with N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide, in developing antipsychotics with fewer side effects.
Compound Description: This compound is a high-affinity (Ki = 1 nM) A2B adenosine receptor antagonist with high selectivity (990-, 690-, and 1000-fold) for the human A1, A2A, and A3 adenosine receptors, respectively. []
Relevance: Although structurally different from N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide, it demonstrates the continued research interest in pyrazole derivatives, specifically emphasizing the influence of N-substitution on the pyrazole ring for modulating receptor affinity and selectivity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.